Mebeverine Acid
Overview
Description
Mebeverine acid is a derivative of mebeverine, a drug primarily used to alleviate symptoms of irritable bowel syndrome (IBS) and other gastrointestinal disorders. Mebeverine works by relaxing the muscles in and around the gut, providing relief from stomach pain, cramps, persistent diarrhea, and flatulence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mebeverine acid can be synthesized through various chemical reactions. One common method involves the esterification of 3,4-dimethoxybenzoic acid with 4-(ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino)butanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives like carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Mebeverine acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and muscle relaxation.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Mebeverine acid exerts its effects by acting directly on the smooth muscle of the gastrointestinal tract. It is believed to work through multiple mechanisms, including:
Ion Channel Modulation: Decreasing ion channel permeabilities.
Noradrenaline Reuptake Blockade: Inhibiting the reuptake of noradrenaline.
Local Anesthetic Effect: Providing a local anesthetic effect on the smooth muscle.
Muscarinic Receptor Interaction: Weakly interacting with muscarinic receptors.
Comparison with Similar Compounds
Papaverine: Another antispasmodic drug used to treat smooth muscle spasms.
Verapamil: A calcium channel blocker with similar muscle-relaxing properties.
Dicyclomine: An anticholinergic used to treat IBS.
Uniqueness: Mebeverine acid is unique in its specific action on the smooth muscle of the gastrointestinal tract without systemic anticholinergic side effects. This makes it particularly suitable for patients with conditions like prostatic hypertrophy and glaucoma, where anticholinergic effects are undesirable .
Properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608658 | |
Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475203-77-1 | |
Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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